molecular formula C22H16N6 B8196579 1-[4-[4-[4-(1,2,4-triazol-1-yl)phenyl]phenyl]phenyl]-1,2,4-triazole

1-[4-[4-[4-(1,2,4-triazol-1-yl)phenyl]phenyl]phenyl]-1,2,4-triazole

Cat. No.: B8196579
M. Wt: 364.4 g/mol
InChI Key: AURBBGWXESBKMT-UHFFFAOYSA-N
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Description

4,4’‘-Di(1H-1,2,4-triazol-1-yl)-1,1’:4’,1’'-terphenyl is an organic compound characterized by the presence of triazole rings attached to a terphenyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’‘-Di(1H-1,2,4-triazol-1-yl)-1,1’:4’,1’'-terphenyl typically involves the following steps:

    Formation of the Terphenyl Backbone: The terphenyl backbone can be synthesized through a series of coupling reactions, often involving Suzuki or Stille coupling reactions.

    Introduction of Triazole Rings: The triazole rings are introduced via a cycloaddition reaction, commonly known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry”. This reaction involves the reaction of azides with alkynes in the presence of a copper catalyst to form the triazole rings.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The key steps include:

    Bulk Synthesis of Terphenyl: Utilizing large-scale coupling reactions to produce the terphenyl backbone.

    Efficient Cycloaddition: Optimizing the cycloaddition reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4’‘-Di(1H-1,2,4-triazol-1-yl)-1,1’:4’,1’'-terphenyl can undergo various chemical reactions, including:

    Oxidation: The triazole rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced using suitable reducing agents.

    Substitution: The triazole rings can participate in substitution reactions, where one of the hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of triazole N-oxides, while reduction may yield partially or fully reduced triazole derivatives.

Mechanism of Action

The mechanism of action of 4,4’‘-Di(1H-1,2,4-triazol-1-yl)-1,1’:4’,1’'-terphenyl involves its interaction with specific molecular targets. The triazole rings can coordinate with metal ions, forming stable complexes that can catalyze various reactions. Additionally, the compound can interact with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’‘-Di(1H-1,2,4-triazol-1-yl)-1,1’:4’,1’'-terphenyl is unique due to its terphenyl backbone, which provides additional rigidity and potential for π-π interactions. This structural feature can enhance its performance in applications such as MOFs and coordination polymers .

Properties

IUPAC Name

1-[4-[4-[4-(1,2,4-triazol-1-yl)phenyl]phenyl]phenyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N6/c1-2-18(20-7-11-22(12-8-20)28-16-24-14-26-28)4-3-17(1)19-5-9-21(10-6-19)27-15-23-13-25-27/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURBBGWXESBKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N3C=NC=N3)C4=CC=C(C=C4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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